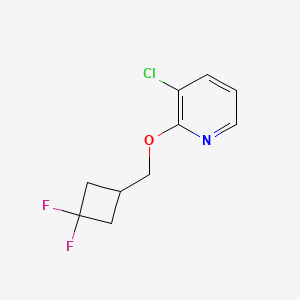

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine

説明

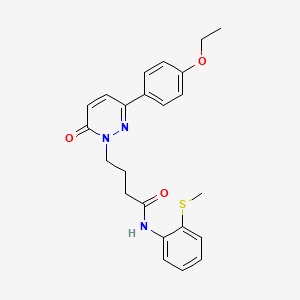

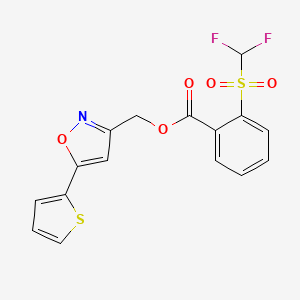

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a versatile chemical compound with diverse applications in scientific research. It is a pharmaceutical raw material and is also used in medicine . The molecular formula is C10H10ClF2NO .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group and a 3,3-difluorocyclobutyl group attached. The average mass of the molecule is 233.642 Da, and the monoisotopic mass is 233.041901 Da .科学的研究の応用

Synthesis and Reactivity

The synthesis and reactivity of chloro- and methoxy-substituted pyridines are significant for developing new chemical reactions and materials. For instance, the study on Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine highlights the use of a selective chlorinating reagent, providing a pathway for synthesizing complex pyridine derivatives under mild conditions (Xia Liang, 2007). Similarly, research on Reactions of caesium fluoroxysulphate with pyridine demonstrates the versatility of pyridine derivatives in reacting with different solvents to produce a range of products, emphasizing the role of solvent in determining product distribution (S. Stavber & M. Zupan, 1990).

Molecular Structure Analysis

The molecular structure of substituted pyridines, including those with chloro and methoxy groups, is crucial for understanding their reactivity and potential applications. The Investigation by X-Ray Single Crystal Diffraction of 1-(arylchloromethyl)pyridinium chlorides provides insight into the reactivity of these compounds, demonstrating the stability of the exocyclic N-C bond which influences nucleophilic substitution reactions (O. Kataeva et al., 1998).

Application in Synthesis of Complex Molecules

Substituted pyridines serve as intermediates in synthesizing complex molecules for various applications. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the utility of methoxy-substituted pyridines in preparing compounds relevant for agrochemicals and medicinal chemistry (F. Ghelfi et al., 2003).

Catalysis and Ligand Design

Chloro- and methoxy-substituted pyridines also play roles in catalysis and ligand design, where their specific reactivity and bonding characteristics can be exploited. The study on Transition Metal Complexes with Sterically Demanding Ligands discusses the synthesis of novel rhodium(I) and iridium(I) methyl complexes using methoxy-substituted pyridines, indicating their potential in catalytic applications (Stefan Nückel and P. Burger, 2001).

作用機序

特性

IUPAC Name |

3-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF2NO/c11-8-2-1-3-14-9(8)15-6-7-4-10(12,13)5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKGILDBIWHCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)

![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)